molecular formula C21H17F4N3O3S B12383538 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide

2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12383538
M. Wt: 467.4 g/mol
InChI Key: IIJWTXGHWFZLBF-JGCGQSQUSA-N
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Description

2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of functional groups, including a fluoro-substituted phenoxy group, a methylsulfonimidoyl phenyl group, and a trifluoromethyl-substituted pyridine carboxamide. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Fluoro-Substituted Phenoxy Intermediate: This step involves the reaction of 4-fluoro-2-methylphenol with an appropriate halogenating agent to introduce the fluoro group.

    Synthesis of the Methylsulfonimidoyl Phenyl Intermediate: This intermediate is prepared by reacting 3-nitrobenzene sulfonamide with a methylating agent, followed by reduction to form the sulfonimidoyl group.

    Coupling of Intermediates: The fluoro-substituted phenoxy intermediate is then coupled with the methylsulfonimidoyl phenyl intermediate under suitable conditions to form the desired product.

    Final Cyclization and Functional Group Transformations: The final steps involve cyclization and introduction of the trifluoromethyl group to complete the synthesis.

Chemical Reactions Analysis

2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenoxy group, leading to the formation of various substituted derivatives.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids or amines.

Scientific Research Applications

2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its effectiveness in biological systems.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide exhibits unique properties due to its specific functional groups. Similar compounds include:

    2-(4-chloro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide: This compound has a chloro group instead of a fluoro group, leading to different reactivity and binding properties.

    2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(difluoromethyl)pyridine-3-carboxamide: The presence of a difluoromethyl group instead of a trifluoromethyl group affects its chemical stability and biological activity.

Properties

Molecular Formula

C21H17F4N3O3S

Molecular Weight

467.4 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C21H17F4N3O3S/c1-12-8-14(22)6-7-18(12)31-20-17(9-13(11-27-20)21(23,24)25)19(29)28-15-4-3-5-16(10-15)32(2,26)30/h3-11,26H,1-2H3,(H,28,29)/t32-/m1/s1

InChI Key

IIJWTXGHWFZLBF-JGCGQSQUSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)[S@](=N)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)S(=N)(=O)C

Origin of Product

United States

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